

Technical Guide: ¹³C-Labeled -Fluoro- -Alanine (13C-F-BAL)

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	(R)-3-amino-2-fluoropropanoic- 1,2,3- ¹³ C ₃ acid
CAS No.:	1217608-72-4
Cat. No.:	B562030

[Get Quote](#)

Executive Summary

-Fluoro-

-alanine (F-BAL) is the terminal catabolite of the fluoropyrimidine chemotherapy agent 5-fluorouracil (5-FU). While 5-FU remains a cornerstone of oncological treatment, its efficacy and toxicity are governed by the dihydropyrimidine dehydrogenase (DPD) metabolic pathway.^[1] F-BAL is not merely an inert waste product; it is neurotoxic and serves as a critical biomarker for DPD activity.

¹³C-labeling of F-BAL (typically generated in situ from ¹³C-5-FU) transforms this molecule into a high-fidelity NMR probe. By exploiting the large scalar coupling (

) between the ¹³C nucleus and the ¹⁹F nucleus, researchers can filter out endogenous background signals in complex biological matrices (urine, plasma, bile), enabling precise metabolic flux analysis without the safety constraints of radiolabels.^[1]

Chemical & Physical Properties^{[2][3][4][5][6][7]}

Structural Characteristics

F-BAL is a

-amino acid derivative where a fluorine atom replaces a hydrogen at the

-position. The introduction of the highly electronegative fluorine atom significantly alters the electronic environment of the molecule compared to its parent,

-alanine.

Property	Value / Description	Note
IUPAC Name	3-amino-2-fluoropropanoic acid	
Molecular Formula	C H FNO	
Molecular Weight	107.08 g/mol	Unlabeled
Chirality	Racemic (in synthetic form)	Enzymatic production yields specific enantiomers (typically R-isomer in mammals).[2]
Solubility	High in H O, DMSO	Amphoteric nature aids aqueous solubility.[1]

Acid-Base Properties (pKa)

The electron-withdrawing nature of the

-fluorine atom increases the acidity of the carboxyl group and decreases the basicity of the amino group relative to

-alanine.

- pKa

(COOH): ~2.8 – 3.0 (Estimated;

-alanine is 3.6)

- pKa

(NH

): ~8.8 – 9.2 (Estimated;

-alanine is 10.2)

NMR Spectral Signatures (The Diagnostic Standard)

The definitive identification of ^{13}C -F-BAL relies on ^{19}F NMR spectroscopy. The presence of the ^{13}C label introduces a massive scalar coupling that is absent in natural abundance metabolites.^[1]

- ^{19}F Chemical Shift (

): -167.0 to -169.0 ppm (relative to CFCl_3

).

- Note: Shifts may vary slightly based on pH and solvent (e.g., D

O vs. plasma).^[1]

- Scalar Coupling (

): ~160 – 180 Hz.^[1]

- This large doublet splitting is the "fingerprint" of the ^{13}C -F bond.

- Proton Coupling (

): ~40 – 60 Hz.^[1]

- In non-decoupled spectra, the signal appears as a complex multiplet (doublet of triplets or similar) due to coupling with the

-proton and

-protons.

Metabolic Pathway & Synthesis

Biosynthetic Production (In Vivo/In Vitro)

The primary source of ¹³C-F-BAL for research is the enzymatic catabolism of [2-¹³C]-5-Fluorouracil. This pathway is rate-limited by DPD.

Pathway Logic:

- Reduction: 5-FU is reduced by DPD (Dihydropyrimidine dehydrogenase) to Dihydrofluorouracil (DHFU).[1]

- Ring Opening: DHFU is hydrolyzed by DHP (Dihydropyrimidinase) to

-fluoro-

-ureidopropionic acid (FUPA).

- Cleavage: FUPA is cleaved by

-UP (

-ureidopropionase) to form F-BAL, CO

, and NH

.

Chemical Synthesis

While enzymatic production is common for metabolic studies, chemical synthesis is used for producing standards.[1]

- Method: Fluorination of protected

-alanine derivatives using electrophilic fluorinating agents (e.g., NFSI or Selectfluor) followed by deprotection.[1]

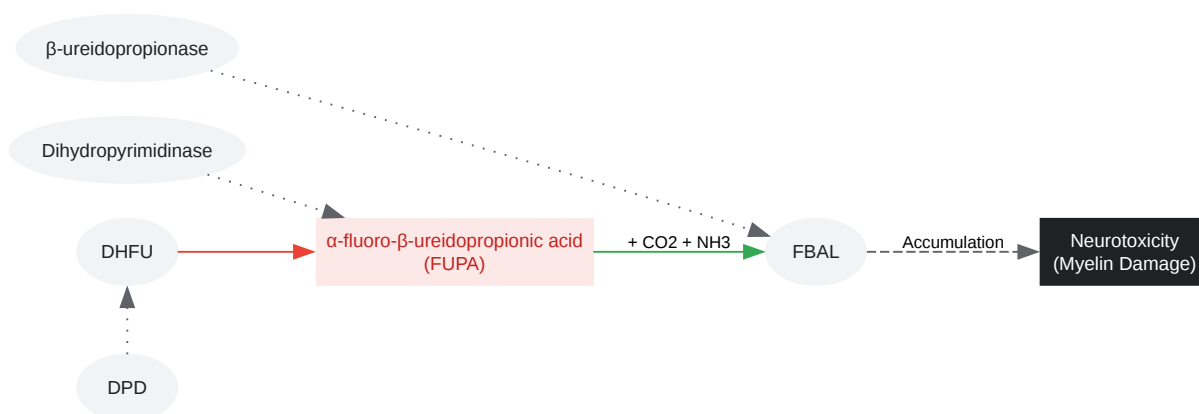
- Challenge: Controlling enantioselectivity is difficult chemically; enzymatic pathways are stereoselective.[1]

Biological Impact: Neurotoxicity

F-BAL is the primary driver of 5-FU induced neurotoxicity.

- Mechanism: F-BAL is structurally similar to
 - aminobutyric acid (GABA) and
 - alanine. It can disrupt the Krebs cycle by inhibiting aconitase (via conversion to fluorocitrate, though this is more prominent for fluoroacetate) and interfere with neurotransmitter systems. [1]
- Pathology:
 - Myelin Vacuolation: F-BAL causes splitting of the myelin intraperiod line, leading to vacuole formation in the cerebellum and white matter.
 - Excitotoxicity: Direct injury to myelinated fibers, leading to "softening" and necrosis in the CNS.[1]

Visualization: 5-FU Catabolic Pathway



[Click to download full resolution via product page](#)

Caption: The catabolic cascade of 5-FU. DPD is the rate-limiting step. F-BAL accumulation leads to neurotoxic outcomes.

Experimental Protocol: ^{19}F NMR Detection

This protocol is designed for detecting ^{13}C -F-BAL in urine or plasma. The use of ^{13}C -labeling allows for the application of spin-echo sequences that can suppress non-coupled signals if necessary, or simply allow for positive identification via J-coupling.

Sample Preparation

- Collection: Collect urine or plasma at time points

to

post-administration of ^{13}C -5-FU.
- Quenching: Immediately freeze samples at -80°C to stop enzymatic activity.
- NMR Prep:
 - Thaw sample on ice.[\[1\]](#)
 - Mix 500

L of biofluid with 100

L of D

O (provides lock signal).
 - Add internal standard: Trifluoroacetic acid (TFA) or 5-fluorocytosine (5-FC) (known concentration) for quantification.
 - Optional: Add EDTA to chelate paramagnetic ions that broaden lines.[\[1\]](#)
 - Transfer to 5mm NMR tube.[\[1\]](#)

NMR Acquisition Parameters

- Instrument: 400 MHz (or higher) spectrometer with a ^{19}F -tunable probe.

- Pulse Sequence:zg (standard 1D) or invgate (inverse gated decoupling) for quantitative results.[1]
- Frequency: ~376 MHz (for ¹⁹F).[1]
- Spectral Width: 200 ppm (sufficient to cover -50 to -250 ppm).
- Relaxation Delay (D1): > 3 seconds (F-BAL has a relatively long T1; ensure full relaxation for quantification).
- Scans (NS): 128 – 512 (depending on concentration).[1]

Data Processing & Analysis

- Referencing: Set CFCl₃ to 0 ppm (or reference to internal TFA at -76.5 ppm).
- Peak Picking: Look for the F-BAL signal at -167 ppm.
- J-Coupling Verification:
 - Unlabeled F-BAL: Appears as a multiplet (due to H-F coupling) or a singlet (if proton-decoupled).
 - ¹³C-Labeled F-BAL: Appears as a doublet (or doublet of multiplets) with a splitting of ~160-180 Hz.
- Quantification: Integrate the F-BAL doublet relative to the internal standard.

References

- Malet-Martino, M. C., et al. (1988).[1][3][4] ¹⁹F NMR spectrometry evidence for bile acid conjugates of alpha-fluoro-beta-alanine as the main biliary metabolites of antineoplastic fluoropyrimidines in humans. *Drug Metabolism and Disposition*. [1][3][4][5] [Link](#)
- Okeda, R., et al. (1990).[1] Experimental neurotoxicity of 5-fluorouracil and its derivatives is due to poisoning by the monofluorinated organic metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine. *Acta Neuropathologica*. [Link](#)

- Krems, B., et al. (1995).[1] ¹⁹F-[¹H] nuclear Overhauser effect and proton decoupling of 5-fluorouracil and alpha-fluoro-beta-alanine. Journal of Magnetic Resonance, Series B. [Link](#)
- Hull, W. E., et al. (1988).[1] Metabolites of 5-fluorouracil in plasma and urine... monitored by ¹⁹F nuclear magnetic resonance spectroscopy. Cancer Research.[1][6] [Link](#)
- PubChem. (2024).[1] Alpha-Fluoro-beta-alanine Compound Summary. National Library of Medicine.[1] [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fluorine (¹⁹F) MRS and MRI in biomedicine - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. ¹⁹F-[¹H] nuclear Overhauser effect and proton decoupling of 5-fluorouracil and alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P. aeruginosa Metabolome Database: beta-Alanine (PAMDB000019) [pseudomonas.umaryland.edu]
- 4. [ovid.com](https://www.ovid.com/) [[ovid.com](https://www.ovid.com/)]
- 5. Buy alpha-Fluoro-beta-ureidopropionic acid | 5006-64-4 [[smolecule.com](https://www.smolecule.com/)]
- 6. [isotope.com](https://www.isotope.com/) [[isotope.com](https://www.isotope.com/)]
- To cite this document: BenchChem. [Technical Guide: ¹³C-Labeled -Fluoro- -Alanine (¹³C-F-BAL)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b562030#13c-labeled-alpha-fluoro-beta-alanine-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com